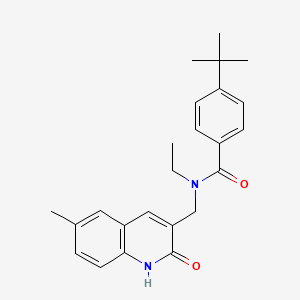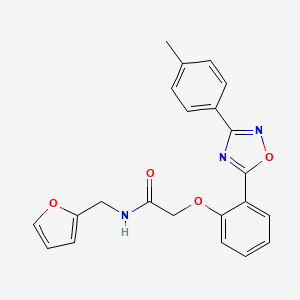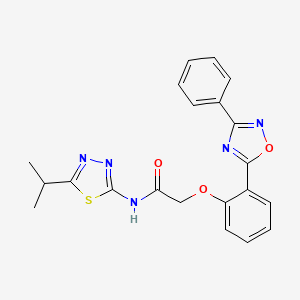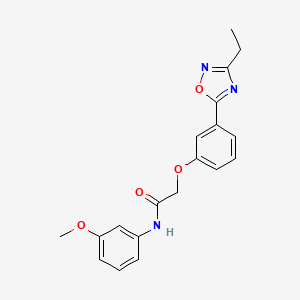
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of HMN-176 involves the binding of the compound to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. Additionally, HMN-176 has been shown to disrupt the formation of new blood vessels by inhibiting the activity of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
HMN-176 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-angiogenic properties, HMN-176 has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. These effects may contribute to the compound's overall anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of HMN-176 in lab experiments is its high potency and specificity for tubulin. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of HMN-176 is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on HMN-176. One area of interest is the development of new analogues of the compound with improved solubility and potency. Additionally, further studies are needed to determine the optimal dosing and administration of HMN-176 for cancer treatment. Finally, the potential use of HMN-176 in combination with other anti-cancer agents is an area of active research.
Synthesemethoden
The synthesis of HMN-176 involves the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride and nitrobenzene in the presence of a base. The resulting product is purified through column chromatography to obtain pure HMN-176. This method has been optimized to produce high yields of HMN-176 with high purity.
Wissenschaftliche Forschungsanwendungen
HMN-176 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. HMN-176 inhibits the activity of tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, HMN-176 has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-7-5-8-17-13-19(23(28)25-22(16)17)15-26(20-10-3-2-4-11-20)24(29)18-9-6-12-21(14-18)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGZCGKJNJUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)

![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)

